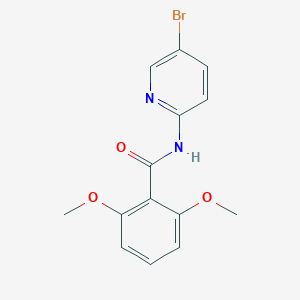
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide, also known as 5-Br-PYB-DMeOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide involves the inhibition of protein kinase CK2 activity. This leads to the downregulation of various signaling pathways involved in cell proliferation and survival, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and downregulate various signaling pathways involved in cell proliferation and survival. Additionally, it has been found to have anti-inflammatory properties and has been shown to inhibit the activity of matrix metalloproteinases, which are involved in various physiological processes such as tissue remodeling and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory properties and can inhibit the activity of matrix metalloproteinases. However, one of the limitations of using this compound is its cytotoxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide. One area of research could focus on the development of more potent and selective inhibitors of protein kinase CK2. Additionally, further studies could investigate the potential use of this compound in combination with other chemotherapeutic agents to enhance its efficacy in cancer treatment. Another area of research could focus on the development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide.
Métodos De Síntesis
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide can be synthesized using a two-step reaction process. The first step involves the bromination of 2,6-dimethoxybenzamide using N-bromosuccinimide (NBS) in the presence of acetic acid. The second step involves the reaction of the resulting 5-bromo-2,6-dimethoxybenzamide with 2-pyridylboronic acid in the presence of a palladium catalyst to yield N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
Fórmula molecular |
C14H13BrN2O3 |
|---|---|
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-10-4-3-5-11(20-2)13(10)14(18)17-12-7-6-9(15)8-16-12/h3-8H,1-2H3,(H,16,17,18) |
Clave InChI |
UPWVKOCTZDDHHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)Br |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244676.png)



![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![2-methyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B244687.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244691.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244694.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)
![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
![2-(2-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244698.png)